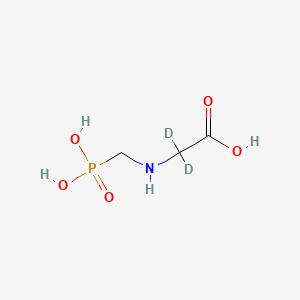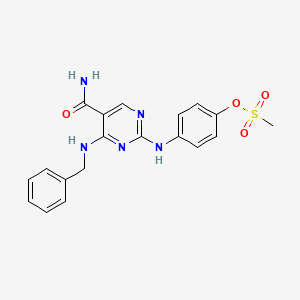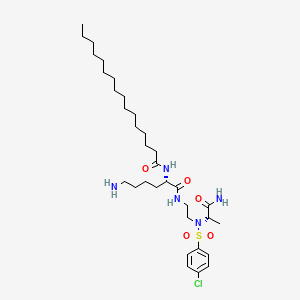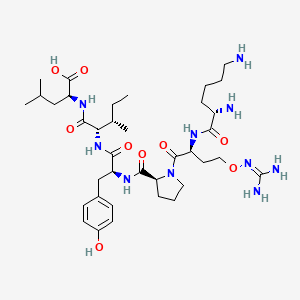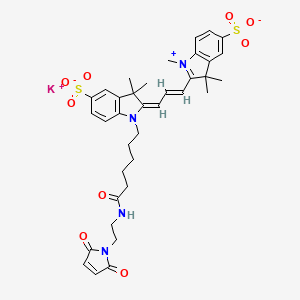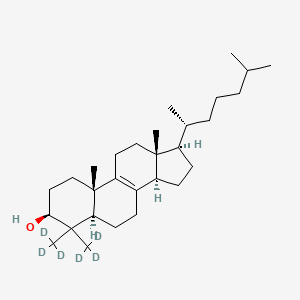
DBCO-PEG24-NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DBCO-PEG24-NHS ester is a compound used in click chemistry, a field of chemistry that involves the rapid and reliable joining of molecular components. This compound contains an NHS ester, which reacts specifically and efficiently with primary amines, such as the side chain of lysine residues or aminosilane-coated surfaces, under neutral or slightly basic conditions to form a covalent bond. The hydrophilic PEG spacer arm improves water solubility and provides a long and flexible connection that minimizes steric hindrance involved with ligation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG24-NHS ester involves the reaction of dibenzocyclooctyne (DBCO) with a polyethylene glycol (PEG) chain and an N-hydroxysuccinimide (NHS) ester. The reaction typically occurs in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The NHS ester reacts with the primary amines on the PEG chain to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The product is then purified using techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
DBCO-PEG24-NHS ester primarily undergoes substitution reactions. The NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include primary amines, such as lysine residues or aminosilane-coated surfaces. The reactions typically occur under neutral or slightly basic conditions, with solvents like DMSO or DMF .
Major Products
The major products formed from the reactions of this compound are amide bonds, which are stable and covalent. These products are used in various bioconjugation applications, such as labeling and crosslinking of biomolecules .
Aplicaciones Científicas De Investigación
DBCO-PEG24-NHS ester has a wide range of scientific research applications:
Chemistry: Used in click chemistry for the rapid and reliable joining of molecular components.
Biology: Employed in bioconjugation to label and crosslink biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in the development of antibody-drug conjugates and other targeted therapies.
Industry: Applied in the production of diagnostic tools and biosensors
Mecanismo De Acción
The mechanism of action of DBCO-PEG24-NHS ester involves the reaction of the NHS ester with primary amines to form stable amide bonds. The DBCO moiety allows for copper-free click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition, which is highly efficient and specific. This mechanism enables the compound to be used in various bioconjugation applications .
Comparación Con Compuestos Similares
Similar Compounds
DBCO-PEG4-NHS ester: Contains a shorter PEG chain, which may result in less flexibility and solubility compared to DBCO-PEG24-NHS ester.
DBCO-PEG5-NHS ester: Similar to DBCO-PEG4-NHS ester but with a slightly longer PEG chain.
DBCO-PEG12-NHS ester: Contains a PEG chain of intermediate length, offering a balance between flexibility and solubility.
Uniqueness
This compound is unique due to its long PEG spacer arm, which provides enhanced water solubility and minimizes steric hindrance during ligation. This makes it particularly suitable for applications requiring high efficiency and specificity in bioconjugation .
Propiedades
Fórmula molecular |
C74H119N3O30 |
|---|---|
Peso molecular |
1530.7 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C74H119N3O30/c78-70(11-12-71(79)76-65-68-7-2-1-5-66(68)9-10-67-6-3-4-8-69(67)76)75-16-18-84-20-22-86-24-26-88-28-30-90-32-34-92-36-38-94-40-42-96-44-46-98-48-50-100-52-54-102-56-58-104-60-62-106-64-63-105-61-59-103-57-55-101-53-51-99-49-47-97-45-43-95-41-39-93-37-35-91-33-31-89-29-27-87-25-23-85-21-19-83-17-15-74(82)107-77-72(80)13-14-73(77)81/h1-8H,11-65H2,(H,75,78) |
Clave InChI |
BGLMICCLAUJEEQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



